molecular formula C21H30N2O3S B1229854 Trimipramine Mesylate CAS No. 25332-13-2

Trimipramine Mesylate

Numéro de catalogue B1229854
Numéro CAS: 25332-13-2
Poids moléculaire: 390.5 g/mol
Clé InChI: KPPOZKAGJSXVND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trimipramine Mesylate belongs to the group of tricyclic antidepressants . It is used to treat depression and monosymptomatic insomnia . It is also known for its calming, anticholinergic, and anxiolytic properties .


Molecular Structure Analysis

The chemical name of Trimipramine is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine and its free base form has a chemical formula of C20H26N2 . The molecular weight of Trimipramine is 294.434 g/mol . Trimipramine Mesylate has a molecular formula of C21H30N2O3S and a molecular weight of 390.5 g/mol .


Physical And Chemical Properties Analysis

Trimipramine Mesylate has a molecular formula of C21H30N2O3S and a molecular weight of 390.54 g/mol . The IUPAC name is (3-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-methylpropyl)dimethylamine; methanesulfonic acid .

Applications De Recherche Scientifique

1. Impact on Dream Recall and Dream Emotions

Trimipramine, a tricyclic antidepressant, has been studied for its effects on dream recall and dream emotions in depressive outpatients. A large sample study found that trimipramine had a small effect on dream recall, potentially due to the reduction of negatively toned dreams. Moreover, treatment with trimipramine led to a shift in dream emotions towards positivity, paralleling the decrease in symptom severity. This supports the continuity hypothesis of dreaming, suggesting a link between waking-life symptomatology and negative dream emotions (Schredl, Berger, & Riemann, 2009).

2. Atypical Pharmacological Properties

Trimipramine displays atypical pharmacological properties for a tricyclic antidepressant, with actions that are not fully explained by traditional mechanisms like noradrenaline or serotonin reuptake inhibition. It does not reduce, but rather increases, rapid eye movement (REM) sleep, and influences nocturnal prolactin and cortisol secretion. Its receptor affinity profile is more similar to neuroleptic drugs, and it shows potential as an antipsychotic. This challenges current concepts about antidepressants (Berger & Gastpar, 2005).

3. Efficacy in Treating Primary Insomnia

A study investigating the effects of trimipramine on primary insomnia found it to be effective. In a controlled study, trimipramine enhanced sleep efficiency and positively affected subjective sleep parameters without suppressing REM sleep. Its side effects were marginal, suggesting its utility in treating primary insomnia (Riemann et al., 2002).

4. Clinical Profile and Pharmacokinetics

Trimipramine's clinical profile includes its efficacy as an antidepressant, anxiolytic, and sedative properties, along with unique effects on sleep architecture. Its side effect profile is somewhat similar to tertiary amine tricyclic antidepressants, with minimal cardiotoxic properties. Pharmacokinetically, trimipramine differs from other tricyclic antidepressants, influencing its application in various clinical situations (Lapierre, 2012).

5. Potential in Treating Delusional Depression

In a study on patients with delusional depression, trimipramine monotherapy was compared with a combination of amitriptyline and haloperidol. The study found trimipramine to be an effective treatment, with its major neurobiological effect being the inhibition of the hypothalamic-pituitary-adrenocortical system. This suggests its potential in treating this challenging subtype of depression (Künzel et al., 2009).

6. Enantio-Preferential Effects and Genotype Impact

Research on the impact of CYP2D6 genotype on the bioavailability and systemic clearance of trimipramine revealed significant genotype-dependent variations. This study contributes to understanding how genetic factors can influence the pharmacokinetics and thereby the efficacy and safety of trimipramine (Kirchheiner et al., 2004).

Mécanisme D'action

Trimipramine works by increasing the activity of certain chemicals in the brain . It is thought to work by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin by nerve cells .

Safety and Hazards

Trimipramine may cause some unwanted effects. Although not all of these side effects may occur, if they do occur they may need medical attention . Side effects include agitation, coma, confusion, convulsions, dilated pupils, disturbed concentration, drowsiness, hallucinations, high fever, irregular heart rate, low body temperature, muscle rigidity, overactive reflexes, severely low blood pressure, stupor, vomiting .

Propriétés

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.CH4O3S/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;1-5(2,3)4/h4-11,16H,12-15H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPOZKAGJSXVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

739-71-9 (Parent)
Record name Trimipramine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40948174
Record name Methanesulfonic acid--3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimipramine Mesylate

CAS RN

25332-13-2
Record name 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N,N,β-trimethyl-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25332-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimipramine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propylamine monomethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMIPRAMINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y62G268P6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimipramine Mesylate
Reactant of Route 2
Reactant of Route 2
Trimipramine Mesylate
Reactant of Route 3
Reactant of Route 3
Trimipramine Mesylate
Reactant of Route 4
Trimipramine Mesylate
Reactant of Route 5
Trimipramine Mesylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trimipramine Mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.